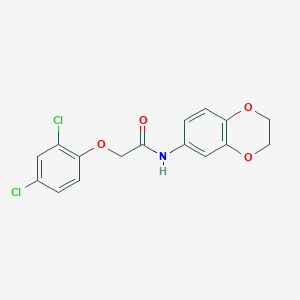
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
作用機序
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological effects, including anxiolytic, antidepressant, and analgesic effects. It has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is its specificity for FAAH inhibition, which can lead to fewer off-target effects compared to other compounds that target the endocannabinoid system. However, one of the limitations of this compound is its short half-life, which can limit its effectiveness in some experimental settings.
将来の方向性
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in the treatment of substance use disorders.
Another area of interest is the development of more potent and selective FAAH inhibitors. Several compounds have been developed that are more potent than this compound and have improved pharmacokinetic properties, which may make them more effective in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its specificity for FAAH inhibition and range of physiological effects make it a promising candidate for further research and development.
合成法
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentanone with 3-methylphenylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure this compound.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of anxiety and depression. Studies have shown that this compound can increase the levels of endocannabinoids, such as anandamide, in the brain, which are known to have anxiolytic and antidepressant effects.
This compound has also been studied for its potential use in the treatment of pain. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This effect is believed to be mediated by the increased levels of endocannabinoids in the brain, which can activate cannabinoid receptors that are involved in pain modulation.
特性
分子式 |
C21H25NO3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-8-17(13-15)22-20(23)21(11-4-5-12-21)16-9-10-18(24-2)19(14-16)25-3/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,22,23) |
InChIキー |
RBCIJDSRHCMISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)




![2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B214907.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)
![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)
![3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B214912.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B214920.png)